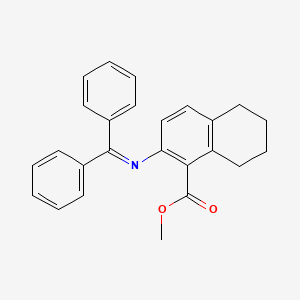

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate

説明

“Methyl 2-((diphenylmethylene)amino)acetate” is a derivative of glycine . It is a white to yellow solid with a molecular weight of 253.3 .

Molecular Structure Analysis

The molecular formula of “Methyl 2-((diphenylmethylene)amino)acetate” is C16H15NO2 . The InChI code is 1S/C16H15NO2/c1-19-15(18)12-17-16(13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-11H,12H2,1H3 .Physical And Chemical Properties Analysis

“Methyl 2-((diphenylmethylene)amino)acetate” is a white to yellow solid . It has a molecular weight of 253.3 . It should be stored in a refrigerator .科学的研究の応用

Synthesis Techniques

Methyl 2-((diphenylmethylene)amino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate is a compound involved in various synthesis processes. For instance, Göksu et al. (2003) describe the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol from naphthalene-2,3-diol, where methylation and other reactions are crucial steps (Göksu, Kazaz, Sütbeyaz, & SeÇen, 2003). Similarly, in 2006, Göksu et al. presented an alternative synthesis method for a dopaminergic drug using a related compound (Göksu, SeÇen, & Sütbeyaz, 2006).

Biological Activity

The compound is also involved in research exploring its biological activities. Hamdy et al. (2013) synthesized various derivatives of 2-acetyl-5,6,7,8-tetrahydronaphthalene and investigated their antioxidant and tumor inhibitory activities, demonstrating significant results against liver cancer cells (Hamdy, Anwar, Abu-Zied, & Awad, 2013).

Chemoenzymatic Applications

The compound's derivatives are utilized in chemoenzymatic applications as well. For example, Li et al. (2011) studied the kinetic resolution of cyclic quaternary ethyl 1-amino-2,3-dihydro-1H-indene-1-carboxylates and analogues using Candida antarctica lipase B, showing its effective use in the resolution of cyclic α-quaternary α-amino esters (Li, Rantapaju, & Kanerva, 2011).

Photoreactions and Electron Transfer

Yamashita et al. (1991) explored the photoamination of aryl-substituted alkenes, demonstrating how photochemical electron transfer processes can lead to various chemical transformations involving similar compounds (Yamashita, Shiomori, Yasuda, & Shima, 1991).

Synthesis of Agonists

Research by McDermott et al. (1975) in the field of medicinal chemistry involved the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene compounds as potential dopaminergic agonists, indicating the compound's relevance in drug development (McDermott, McKenzie, & Phillips, 1975).

Organoboron Compounds

Kliegel et al. (1986) conducted structural studies on organoboron compounds, showcasing the compound's significance in understanding complex molecular structures (Kliegel, Motzkus, Nanninga, Rettig, & Trotter, 1986).

作用機序

“Methyl 2-((diphenylmethylene)amino)acetate” is a glycine derivative . Amino acids and amino acid derivatives have been commercially used as ergogenic supplements. They influence the secretion of anabolic hormones, supply of fuel during exercise, mental performance during stress-related tasks, and prevent exercise-induced muscle damage .

Safety and Hazards

特性

IUPAC Name |

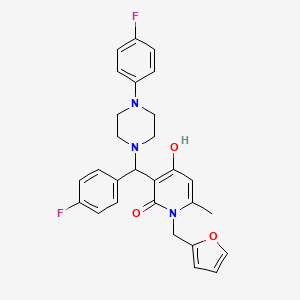

methyl 2-(benzhydrylideneamino)-5,6,7,8-tetrahydronaphthalene-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H23NO2/c1-28-25(27)23-21-15-9-8-10-18(21)16-17-22(23)26-24(19-11-4-2-5-12-19)20-13-6-3-7-14-20/h2-7,11-14,16-17H,8-10,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWPICKYKZWJHPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1CCCC2)N=C(C3=CC=CC=C3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H23NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N'-(5-chloro-2-cyanophenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2968494.png)

![(3Ar,6aS)-3a-(pyrrolidin-1-ylmethyl)-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole](/img/structure/B2968498.png)

![N-(1,3-benzodioxol-5-ylmethyl)-5-{[4-(benzyloxy)phenyl]amino}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2968499.png)

![5-fluoro-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-2-amine](/img/structure/B2968504.png)

![2-cinnamamido-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2968505.png)

![3-methyl-3H-imidazo[4,5-c]pyridin-2-amine](/img/structure/B2968510.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide](/img/structure/B2968513.png)

![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-methylsulfonylbenzamide](/img/structure/B2968514.png)

![2-{[6-(3-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(3-methoxyphenyl)acetamide](/img/structure/B2968516.png)